Tafamidis is a small molecule drug classified as a transthyretin (TTR) kinetic stabilizer. [] It is primarily investigated for its role in treating transthyretin amyloidosis (ATTR), a rare and often fatal disease caused by the buildup of amyloid fibrils composed of misfolded TTR protein in various tissues and organs. [, , ] These amyloid deposits disrupt organ function, leading to a variety of debilitating and life-threatening conditions. []
Tafamidis is a small molecule pharmaceutical compound primarily used in the treatment of transthyretin amyloidosis, a condition characterized by the accumulation of amyloid fibrils derived from the transthyretin protein. Specifically, tafamidis is a selective kinetic stabilizer of transthyretin, designed to inhibit the misfolding and aggregation of this protein, thereby mitigating the progression of amyloid-related diseases. Tafamidis is marketed under various names, including tafamidis meglumine, and has gained regulatory approval in multiple countries for its therapeutic efficacy in treating hereditary and wild-type transthyretin amyloidosis.
Tafamidis was developed by FoldRx Pharmaceuticals and later acquired by Pfizer. It is synthesized through various chemical processes that have been optimized over time to enhance yield and purity. The compound's synthesis has been detailed in several patents and scientific publications, highlighting its significance in pharmaceutical applications.
Tafamidis belongs to the class of benzoxazole derivatives and is categorized as a non-steroidal anti-inflammatory drug (NSAID), although it does not exhibit typical NSAID activity. Its chemical structure can be described as 2-(3,5-dichloro-phenyl)-benzoxazole-6-carboxylic acid.
The synthesis of tafamidis has evolved through multiple methodologies aimed at improving efficiency and purity.
The molecular formula of tafamidis is CHClNO. Its structure features a benzoxazole ring system with a dichlorophenyl substituent and a carboxylic acid functional group.
Tafamidis undergoes several chemical reactions during its synthesis, including:
Tafamidis exerts its therapeutic effects by binding to the tetrameric form of transthyretin (TTR), stabilizing it against dissociation into monomers that can misfold and aggregate into amyloid fibrils.
Clinical studies have demonstrated that tafamidis significantly slows disease progression in affected patients while maintaining an excellent safety profile .
Tafamidis is primarily used in clinical settings for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3